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molecular formula C28H30N6OS B1684524 Masitinib CAS No. 790299-79-5

Masitinib

Cat. No. B1684524
M. Wt: 498.6 g/mol
InChI Key: WJEOLQLKVOPQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492545B2

Procedure details

4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-thiazol-2-ylamino)-phenyl]-benzamide (1.0 eq) was dissolved in ethanol (4.5 vol) at 65-70° C. Methanesulfonic acid (1.0 eq) was added slowly at the same temperature. The mixture was cooled to 25-30° C. and maintained for 6 h. The product was filtered and dried in a vacuum tray drier at 55-60° C. Yield=85-90%. Starting melting point Smp=236° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:36]=[CH:35][C:12]([C:13]([NH:15][C:16]3[CH:21]=[CH:20][C:19]([CH3:22])=[C:18]([NH:23][C:24]4[S:25][CH:26]=[C:27]([C:29]5[CH:30]=[N:31][CH:32]=[CH:33][CH:34]=5)[N:28]=4)[CH:17]=3)=[O:14])=[CH:11][CH:10]=2)[CH2:4][CH2:3]1.[CH3:37][S:38]([OH:41])(=[O:40])=[O:39]>C(O)C>[CH3:37][S:38]([OH:41])(=[O:40])=[O:39].[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:10]=[CH:11][C:12]([C:13]([NH:15][C:16]3[CH:21]=[CH:20][C:19]([CH3:22])=[C:18]([NH:23][C:24]4[S:25][CH:26]=[C:27]([C:29]5[CH:30]=[N:31][CH:32]=[CH:33][CH:34]=5)[N:28]=4)[CH:17]=3)=[O:14])=[CH:35][CH:36]=2)[CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)CC1=CC=C(C(=O)NC2=CC(=C(C=C2)C)NC=2SC=C(N2)C=2C=NC=CC2)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum tray drier at 55-60° C
CUSTOM
Type
CUSTOM
Details
point Smp=236° C.

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)O.CN1CCN(CC1)CC1=CC=C(C(=O)NC2=CC(=C(C=C2)C)NC=2SC=C(N2)C=2C=NC=CC2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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